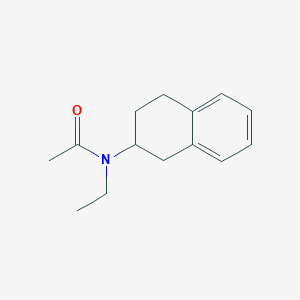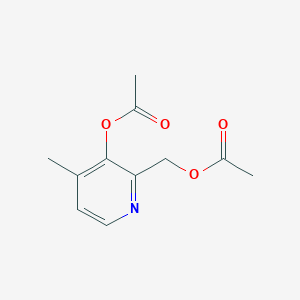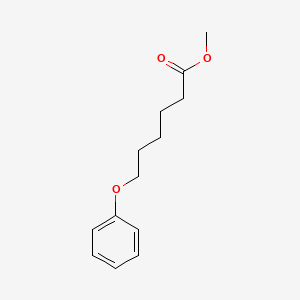
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H19NO. It is a derivative of acetamide, where the nitrogen atom is bonded to an ethyl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,2,3,4-tetrahydronaphthalene is reacted with ethylamine in the presence of a catalyst.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison: Compared to similar compounds, N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural features and functional groupsFor example, the presence of the ethyl group and the tetrahydronaphthalenyl moiety may enhance its binding affinity to certain biological targets, making it more effective in specific applications .
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO/c1-3-15(11(2)16)14-9-8-12-6-4-5-7-13(12)10-14/h4-7,14H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
FXLFTEVUBJDALN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCC2=CC=CC=C2C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)




![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)






![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)
